Germanicol

Colon Cancer Selective Cytotoxicity Apoptosis Induction

Germanicol (CAS 465-02-1) is a pentacyclic triterpenoid with ≥98% purity, distinguished by selective cytotoxicity against HCT-116 and HT29 colon cancer cells while sparing normal CCD-18Co fibroblasts—an intrinsic counter-screen for off-target toxicity. Its intermediate SARS-CoV-2 Mpro binding energy (-8.06 kcal/mol vs. β-amyrin at -8.37 and lupeol at -8.32) makes it a critical SAR reference. Narrow-spectrum antimicrobial activity (S. aureus, C. albicans; inactive against E. coli) enables targeted Gram-positive research.

Molecular Formula C30H50O
Molecular Weight 426.7 g/mol
CAS No. 465-02-1
Cat. No. B162048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGermanicol
CAS465-02-1
Molecular FormulaC30H50O
Molecular Weight426.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(C2=C1)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)C
InChIInChI=1S/C30H50O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h19-20,22-24,31H,9-18H2,1-8H3/t20-,22+,23-,24+,27-,28+,29-,30-/m1/s1
InChIKeyQMUXVPRGNJLGRT-PNTWTTAKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Germanicol (CAS 465-02-1): A Baseline Pentacyclic Triterpene Reference Standard


Germanicol (CAS 465-02-1) is a pentacyclic triterpenoid alcohol of the oleanane class, structurally characterized by a 3β-hydroxy group and a double bond at the C18-C19 position [1]. It occurs naturally in various plant species, including Lecythis pisonis and Viscum album, and serves as a biosynthetic intermediate in the enzymatic conversion of (S)-2,3-oxidosqualene, where germanicol synthase produces a characteristic 63:33:4 ratio of germanicol, β-amyrin, and lupeol [2]. Commercially, germanicol is available as a reference standard with high purity (≥98-99.5%), making it suitable for analytical method development and as a research tool for investigating triterpene structure-activity relationships .

Why Generic Substitution Fails for Germanicol (CAS 465-02-1) Relative to Other Pentacyclic Triterpenes


Pentacyclic triterpenes such as β-amyrin, lupeol, and oleanolic acid share a common biosynthetic origin and core scaffold, yet their biological activities diverge significantly due to subtle differences in ring junction stereochemistry, double-bond positioning, and oxidation state [1]. Generic substitution without quantitative benchmarking ignores these critical distinctions; for example, germanicol and β-amyrin exhibit differential binding energies against the SARS-CoV-2 main protease (-8.06 vs. -8.37 kcal/mol, respectively), while germanicol demonstrates selective cytotoxicity toward colon cancer cells that is not uniformly observed across all in-class triterpenes [2][3]. The evidence presented below quantifies exactly where germanicol's performance profile diverges from its closest analogs, enabling informed procurement decisions based on specific experimental requirements.

Quantitative Differentiation of Germanicol (CAS 465-02-1) Against Key Comparator Triterpenes


Selective Cytotoxicity of Germanicol in Human Colon Cancer Cells Versus Normal Colon Fibroblasts

Germanicol demonstrates selective, dose-dependent cytotoxicity against human colon cancer cell lines HCT-116 and HT29, with significantly lower cytotoxicity observed in normal human colon fibroblasts (CCD-18Co). The selectivity index, derived from differential viability at equivalent concentrations, distinguishes germanicol from non-selective cytotoxic agents and positions it as a candidate for targeted anticancer research [1]. Unlike broad-spectrum triterpenes such as betulinic acid, which exhibits cytotoxicity across multiple cell types, germanicol's selective profile reduces the likelihood of off-target toxicity in normal colon tissue [2].

Colon Cancer Selective Cytotoxicity Apoptosis Induction

Comparative In Silico Binding Affinity of Germanicol and Analog Triterpenes to SARS-CoV-2 Main Protease (Mpro)

In a molecular docking study evaluating mangrove-derived triterpenoids as potential SARS-CoV-2 Mpro inhibitors, germanicol exhibited a binding energy of -8.06 kcal/mol [1]. This value positions germanicol within the active range of the tested compounds, which spanned from -7.71 kcal/mol (taraxerol) to -9.24 kcal/mol (ursolic acid). Notably, germanicol's binding energy was 0.31 kcal/mol less favorable than β-amyrin (-8.37 kcal/mol) but 0.26 kcal/mol more favorable than lupeol (-8.32 kcal/mol), indicating that the C18-C19 double-bond configuration in germanicol confers intermediate binding characteristics relative to its oleanane and lupane counterparts.

SARS-CoV-2 Molecular Docking Binding Energy

Biosynthetic Product Ratio Distinguishing Germanicol Synthase Activity from Lupeol and β-Amyrin Synthases

Germanicol synthase (EC 5.4.99.34) catalyzes the cyclization of (S)-2,3-oxidosqualene to produce a characteristic mixture of pentacyclic triterpenes. The recombinant enzyme yields germanicol, β-amyrin, and lupeol in a defined ratio of 63:33:4 [1]. This product distribution contrasts sharply with lupeol synthase (EC 5.4.99.41), which produces a 1:1 mixture of lupeol and lupan-3β,20-diol with only minor amounts of β-amyrin and germanicol [2]. The distinct enzymatic fingerprint underscores the unique catalytic specificity of germanicol synthase and provides a biochemical basis for the differential accumulation of germanicol in plant tissues expressing this cyclase.

Biosynthesis Enzyme Specificity Oxidosqualene Cyclase

Antimicrobial Activity Profile of Germanicol Against Gram-Positive Bacteria and Candida albicans

Germanicol exhibits antimicrobial activity against specific pathogens, including the Gram-positive bacterium Staphylococcus aureus and the fungus Candida albicans . In a study isolating triterpenes from Barringtonia asiatica, germanicol (compound 1-5) demonstrated antifungal activity against C. albicans and antibacterial activity against S. aureus, while showing inactivity against Escherichia coli, Bacillus subtilis, Trichophyton mentagrophytes, and Aspergillus niger [1]. This narrow-spectrum activity distinguishes germanicol from broad-spectrum antimicrobial triterpenes and suggests its utility in targeted antimicrobial research rather than general-purpose antimicrobial applications.

Antimicrobial Gram-Positive Bacteria Candida albicans

Synthetic Accessibility of Germanicol via Enantioselective Total Synthesis

An enantioselective total synthesis of germanicol has been achieved via two short synthetic routes from the (S)-epoxide of farnesyl bromide [1]. The first route proceeds in just three steps to a tetracyclic intermediate, followed by acid-catalyzed cyclization to yield germanicol. This synthetic accessibility contrasts with the more complex, multi-step syntheses required for other pentacyclic triterpenes such as lupeol, which necessitates carefully crafted cation-π cyclization stages to achieve complete stereocontrol [2]. The availability of a concise synthetic route ensures a reliable, scalable supply of enantiomerically pure germanicol independent of natural source variability.

Total Synthesis Enantioselective Synthesis Pentacyclic Triterpenes

Germanicol (CAS 465-02-1): Evidence-Driven Application Scenarios for Research and Industrial Use


Colon Cancer Selective Cytotoxicity Screening and Mechanistic Studies

Germanicol is optimally deployed in anticancer screening programs focused on colon cancer, where its selective cytotoxicity against HCT-116 and HT29 cell lines, coupled with minimal effects on normal colon fibroblasts (CCD-18Co), provides a built-in counter-screen for off-target toxicity [1]. This selectivity profile makes germanicol particularly valuable for apoptosis pathway elucidation, cell cycle arrest studies, and migration inhibition assays in colorectal cancer models, where the compound's mechanism of action (chromatin condensation, DNA damage) has been partially characterized [1].

Structure-Activity Relationship (SAR) Studies of Pentacyclic Triterpenes

Germanicol serves as a key comparator in SAR studies investigating the impact of C18-C19 double-bond positioning on biological activity [2]. Its intermediate binding energy to SARS-CoV-2 Mpro (-8.06 kcal/mol), situated between β-amyrin (-8.37 kcal/mol) and lupeol (-8.32 kcal/mol), makes it a critical reference point for computational chemists and medicinal chemists seeking to optimize triterpene scaffolds for viral protease inhibition [2]. The compound's defined synthetic route further enables the generation of germanicol derivatives for expanded SAR exploration [3].

Analytical Reference Standard for HPLC and GC-MS Method Development

With a reported purity of ≥98-99.5%, germanicol is suitable for use as an analytical reference standard in the development and validation of HPLC-based methods for the detection and quantification of primary metabolites in plant extracts . Its distinct retention time and mass spectral signature, which differ from co-occurring triterpenes such as β-amyrin and lupeol, enable accurate peak identification and purity assessment in complex natural product matrices [4].

Targeted Antimicrobial Research on Staphylococcus aureus and Candida albicans

Given its demonstrated activity against S. aureus and C. albicans, but inactivity against E. coli and other tested pathogens, germanicol is best applied in specialized antimicrobial research programs targeting Gram-positive bacterial or candidal infections [5]. The narrow spectrum reduces the likelihood of off-target antimicrobial effects confounding results in mixed-culture or microbiome studies, while the compound's triterpene scaffold offers a distinct chemical starting point for semi-synthetic optimization of anti-staphylococcal or anti-candidal agents [5].

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